molecular formula C22H22N2O4S B2632767 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 683761-50-4

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B2632767
CAS No.: 683761-50-4
M. Wt: 410.49
InChI Key: OBJHPPHLKYUHND-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a methyl group, and a sulfamoyl group attached to a benzamide structure The methoxy group is attached to the phenyl ring, which is linked to the benzamide moiety

Preparation Methods

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzyl methyl sulfone in the presence of a base such as triethylamine to yield the desired product. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents such as hydrogen peroxide or chlorine.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide to form different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and methanol, as well as catalysts such as palladium on carbon and bases like triethylamine.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzyl and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds to 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide include:

    4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide: This compound has a methoxy group in the meta position instead of the para position.

    4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide: This compound has a methoxy group in the ortho position.

    4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide: This compound has a fluorine atom instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-24(16-17-6-4-3-5-7-17)29(26,27)21-14-8-18(9-15-21)22(25)23-19-10-12-20(28-2)13-11-19/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJHPPHLKYUHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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